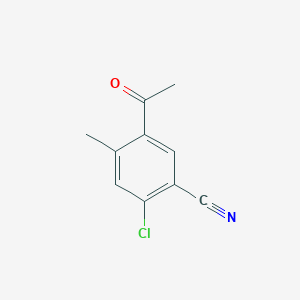

ethyl 3-(3-(m-tolyl)thioureido)-1H-indole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

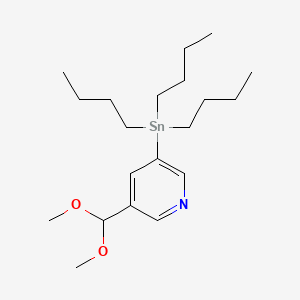

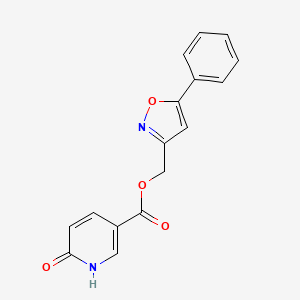

Ethyl 3-(3-(m-tolyl)thioureido)-1H-indole-2-carboxylate, also known as ETIC, is a chemical compound that has been extensively studied for its potential applications in scientific research. ETIC belongs to the class of indole-based compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Wissenschaftliche Forschungsanwendungen

Mechanism of Amide Formation

Studies on amide formation mechanisms in aqueous media using carbodiimide derivatives highlight the reactivity of such compounds towards carboxylic acids and amines. These reactions are fundamental for bioconjugation applications, where understanding the conditions that favor amide bond formation versus urea derivatives is crucial (Nakajima & Ikada, 1995).

Synthesis of Heterocycles

The compound serves as a building block for synthesizing new heterocycles with potential anticancer activity. By condensing with various reagents, researchers have developed compounds that showed potent activity against colon HCT-116 human cancer cell lines, demonstrating its utility in medicinal chemistry (Abdel-Motaal, Alanzy, & Asem, 2020).

Arylation via C-N Bond Cleavage

A novel arylation method for 3-(aminoalkyl)indoles via C-N bond cleavage under microwave irradiation has been developed, using thiourea as a catalyst. This process synthesizes 3-(α,α-diarylmethyl)indoles efficiently, showcasing the versatility of thiourea-based catalysts in facilitating environmentally benign synthetic pathways (Deb et al., 2016).

Crystal Structure and Spectroscopic Characterization

Research on the crystal structure and spectroscopic characterization of related compounds provides insights into their molecular geometry and vibrational frequencies, contributing to the understanding of their physical and chemical properties. Such studies are foundational in materials science and pharmaceutical chemistry (Pekparlak et al., 2018).

Synthesis of Potential NMDA Receptor Antagonists

The synthesis of related indole carboxylate derivatives highlights their potential as NMDA receptor antagonists, showcasing the chemical versatility of these compounds in neuroscience research (Fabio & Pentassuglia, 1998).

Wirkmechanismus

Target of Action

The primary targets of the compound “ethyl 3-(3-(m-tolyl)thioureido)-1H-indole-2-carboxylate” are currently unknown. This compound is a derivative of indole, and indole derivatives are known to have diverse biological activities . .

Mode of Action

Indole derivatives can interact with various targets, leading to a wide range of biological effects . The specific interactions of this compound with its targets, and the resulting changes, are areas for future research.

Biochemical Pathways

Indole derivatives can influence a variety of pathways due to their diverse biological activities

Result of Action

Given the diverse biological activities of indole derivatives , this compound could potentially have a wide range of effects

Eigenschaften

IUPAC Name |

ethyl 3-[(3-methylphenyl)carbamothioylamino]-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-3-24-18(23)17-16(14-9-4-5-10-15(14)21-17)22-19(25)20-13-8-6-7-12(2)11-13/h4-11,21H,3H2,1-2H3,(H2,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOCHIBEJUTSRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(3-(m-tolyl)thioureido)-1H-indole-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2826460.png)

![Methyl (1R,4aR,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B2826464.png)

![2-[(2-aminophenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2826466.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2826471.png)

![1-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2826474.png)

![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl N-propan-2-ylcarbamate](/img/structure/B2826476.png)